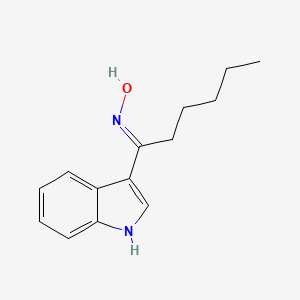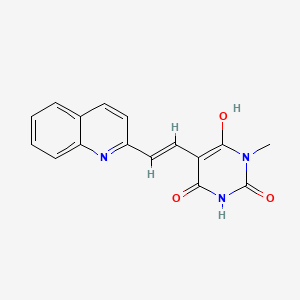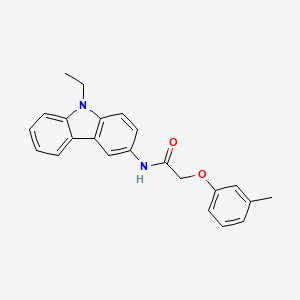![molecular formula C27H21N5O2S2 B11617988 (5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11617988.png)
(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung "(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" ist ein synthetisches organisches Molekül, das zur Klasse der heterocyclischen Verbindungen gehört. Diese Verbindungen zeichnen sich durch das Vorhandensein von Atomen von mindestens zwei verschiedenen Elementen als Mitglieder ihrer Ringe aus. Diese spezielle Verbindung weist eine komplexe Struktur mit mehreren aromatischen Ringen und Heteroatomen auf, was sie zu einem interessanten Objekt in verschiedenen Bereichen der wissenschaftlichen Forschung macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von "(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" umfasst typischerweise mehrstufige organische Reaktionen. Der Prozess kann mit der Herstellung von Zwischenverbindungen wie 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol und 4-Propoxyphenyl-Derivaten beginnen. Diese Zwischenprodukte werden dann unter bestimmten Bedingungen Cyclisierungsreaktionen unterzogen, um die endgültige heterocyclische Struktur zu bilden. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen starke Säuren oder Basen, Katalysatoren und Lösungsmittel wie Dichlormethan oder Ethanol.
Industrielle Produktionsmethoden
In industrieller Umgebung würde die Produktion dieser Verbindung die Optimierung der Reaktionsbedingungen erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Durchflussreaktoren, automatisierten Synthesegeräten und strengen Qualitätskontrollmaßnahmen umfassen. Die Skalierbarkeit des Syntheseprozesses ist entscheidend für industrielle Anwendungen, und Faktoren wie Kosten, Sicherheit und Umweltauswirkungen werden sorgfältig berücksichtigt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Die Verbindung "(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" kann verschiedene chemische Reaktionen eingehen, darunter:
Reduktion: Die Addition von Wasserstoffatomen oder die Entfernung von Sauerstoffatomen.
Substitution: Die Ersetzung einer funktionellen Gruppe durch eine andere.
Cyclisierung: Die Bildung von Ringstrukturen aus linearen Molekülen.
Gängige Reagenzien und Bedingungen
Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Katalysatoren wie Palladium auf Kohlenstoff. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl werden optimiert, um die gewünschte Transformation zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen Ketone oder Aldehyde ergeben, während Reduktionsreaktionen Alkohole oder Amine erzeugen können. Substitutionsreaktionen können verschiedene funktionelle Gruppen wie Halogene oder Alkylgruppen in das Molekül einführen.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur macht sie zu einem wertvollen Zwischenprodukt bei der Entwicklung neuer Materialien und Katalysatoren.
Biologie
In der biologischen Forschung kann die Verbindung auf ihre potenzielle biologische Aktivität untersucht werden. Ihre Wechselwirkungen mit biologischen Molekülen wie Proteinen und Nukleinsäuren können Aufschluss über ihren Wirkmechanismus und mögliche therapeutische Anwendungen geben.
Medizin
In der Medizin kann die Verbindung auf ihr Potenzial als Medikamentenkandidat untersucht werden. Ihre Fähigkeit, mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren zu interagieren, kann für die Behandlung verschiedener Krankheiten untersucht werden.
Industrie
In der Industrie kann die Verbindung Anwendung bei der Entwicklung neuer Materialien wie Polymeren oder Beschichtungen finden. Ihre einzigartigen chemischen Eigenschaften können genutzt werden, um Materialien mit bestimmten Eigenschaften wie verbesserter Haltbarkeit oder Leitfähigkeit zu erzeugen.
Wirkmechanismus
Der Wirkmechanismus von "(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle bei verschiedenen biologischen Prozessen spielen. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen mit hoher Affinität zu binden, ihre Aktivität zu modulieren und zu spezifischen biologischen Effekten zu führen. Die an diesen Wechselwirkungen beteiligten Pfade können mit Techniken wie Molekül-Docking, Enzymassays und zellbasierten Assays untersucht werden.
Wirkmechanismus
The mechanism of action of (5Z)-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen zu "(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" umfassen andere heterocyclische Verbindungen mit ähnlichen strukturellen Merkmalen. Beispiele dafür sind:
- 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazol-Derivate
- 4-Propoxyphenyl-substituierte Heterocyclen
- Thiazolo[3,2-b][1,2,4]triazol-Analoga
Einzigartigkeit
Die Einzigartigkeit von "this compound" liegt in ihrer spezifischen Kombination von strukturellen Merkmalen. Das Vorhandensein mehrerer aromatischer Ringe, Heteroatome und funktioneller Gruppen verleiht ihr unterschiedliche chemische und biologische Eigenschaften. Diese Eigenschaften können für verschiedene Anwendungen genutzt werden, was sie zu einer wertvollen Verbindung für die wissenschaftliche Forschung und die industrielle Nutzung macht.
Eigenschaften
Molekularformel |
C27H21N5O2S2 |
|---|---|
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
(5Z)-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C27H21N5O2S2/c1-2-14-34-21-12-10-18(11-13-21)25-28-27-32(30-25)26(33)23(36-27)16-19-17-31(20-7-4-3-5-8-20)29-24(19)22-9-6-15-35-22/h3-13,15-17H,2,14H2,1H3/b23-16- |
InChI-Schlüssel |
CSIZBHNWPGUTPS-KQWNVCNZSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)/SC3=N2 |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6)SC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-imino-N,13-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617912.png)
![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11617917.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11617918.png)

![2-{(4E)-2,5-dioxo-4-[2-(propan-2-yloxy)benzylidene]imidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11617927.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617940.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617947.png)
![3-{[(2Z)-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-ylidene]amino}propanoic acid](/img/structure/B11617954.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylthio)-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B11617970.png)

![Butyl 4-({2-oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)benzoate](/img/structure/B11617982.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617992.png)
![2-[(Benzalamino)-(1,1-diketo-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B11617995.png)
